molecular formula C14H14N2OS B5888365 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No. B5888365
M. Wt: 258.34 g/mol
InChI Key: TWVZLHCCGBGKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, also known as MTCCA, is a chemical compound that has been attracting attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, decreasing pain sensitivity, and reducing seizure activity. It has also been shown to have a neuroprotective effect, which may make it useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is that it is not yet fully understood how the compound interacts with the body, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide. One area of interest is the development of new drugs based on the compound, particularly for the treatment of inflammatory and neurological disorders. Another area of interest is further investigation into the mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, which may help to identify new targets for drug development. Additionally, research into the pharmacokinetics and toxicity of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is needed to determine its potential as a therapeutic agent.

Synthesis Methods

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methylphenyl-2-aminothiazole with cyclopropanecarbonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has been shown to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-9-2-4-10(5-3-9)12-8-18-14(15-12)16-13(17)11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVZLHCCGBGKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

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